![molecular formula C21H20FN5O3S B2858675 1-((3-Fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide CAS No. 887221-91-2](/img/structure/B2858675.png)
1-((3-Fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that includes several functional groups and structural motifs that are common in medicinal chemistry, including a fluorophenyl group, a furan ring, a thiazolotriazole ring, and a piperidine ring with a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of its functional groups, including aromatic rings, a carboxamide group, and potentially multiple sites of stereochemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure. Factors that could influence its properties include its degree of solubility, its melting point and boiling point, and its spectral properties .Wissenschaftliche Forschungsanwendungen
Antagonist Activity
- Compounds similar to 1-((3-Fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide have shown potent 5-HT2 antagonist activity, which can be relevant in neuropsychiatric disorders and other medical conditions involving serotonin receptors (Watanabe et al., 1993).
Inotropic Evaluation
- Derivatives of this compound have been evaluated for their positive inotropic activity, which is important in treating conditions related to heart function (Liu et al., 2009).
Antimicrobial Activities
- Some derivatives exhibit significant antimicrobial activities, particularly against resistant strains of bacteria and fungi. This indicates potential applications in developing new antibiotics or antifungal agents (Başoğlu et al., 2013), (Suresh et al., 2016).
Antidepressant and Antianxiety Activity
- Novel series of derivatives of this compound have been synthesized and evaluated for their antidepressant and antianxiety activities, highlighting their potential in mental health treatment (Kumar et al., 2017).
Antiviral and Anticancer Activities
- New derivatives containing this compound have been explored for their antiviral activities, particularly against Tobacco mosaic virus, and also displayed potent anticancer activities, suggesting their potential use in virology and oncology (Reddy et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(3-fluorophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O3S/c22-14-4-1-3-13(11-14)16(26-8-6-12(7-9-26)18(23)28)17-20(29)27-21(31-17)24-19(25-27)15-5-2-10-30-15/h1-5,10-12,16,29H,6-9H2,(H2,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOXYIKKVVGUQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(C2=CC(=CC=C2)F)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-Fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2858593.png)
![N-[2-(6-Oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2858595.png)
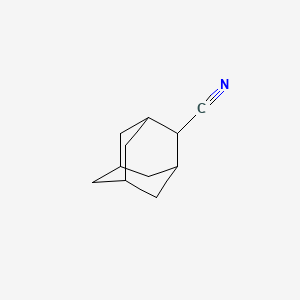
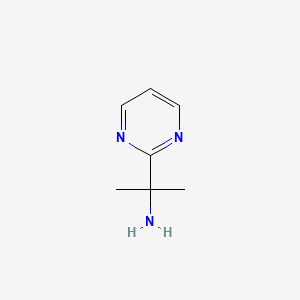

![1-(3,4-Dimethylphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one](/img/structure/B2858601.png)
![N-(4-chlorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2858603.png)
![(E)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2858604.png)
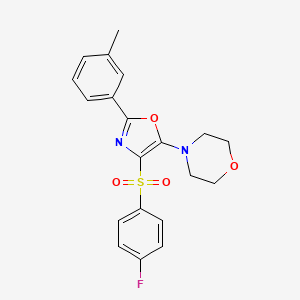
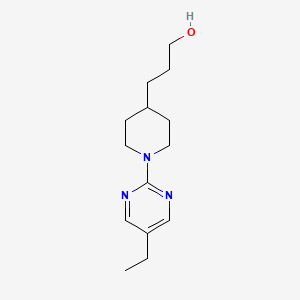
![(2E)-N-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2858610.png)
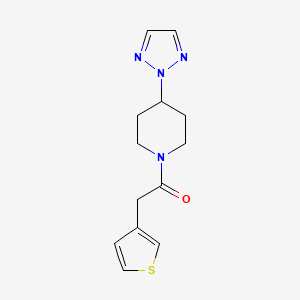
![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2858614.png)
![2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2858615.png)